molecular formula C23H22N4O2 B2388562 (3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 1334369-08-2

(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B2388562
CAS No.: 1334369-08-2
M. Wt: 386.455
InChI Key: PLRICPJTGPEPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound in question is a pyrrolo[3,4-c]pyrazole derivative fused with a pyrrole ring and substituted with m-tolyl and 2,5-dimethylfuran-3-yl methanone groups.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[2-(3-methylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-15-7-6-8-18(11-15)27-22(25-9-4-5-10-25)20-13-26(14-21(20)24-27)23(28)19-12-16(2)29-17(19)3/h4-12H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRICPJTGPEPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CN(CC3=N2)C(=O)C4=C(OC(=C4)C)C)N5C=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,5-dimethylfuran-3-yl)methanone represents a complex organic structure with potential biological activity. This article delves into its pharmacological properties, synthesis methods, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N4O2, with a molecular weight of 388.43 g/mol. The structure features multiple heterocycles including pyrrole and pyrazole rings, which are known for their diverse biological activities due to the electron-rich nature of nitrogen atoms in these rings.

Biological Activities

Research has indicated that compounds with similar structural motifs exhibit a range of biological activities:

  • Anticancer Activity : Pyrazole derivatives have demonstrated significant anticancer properties against various human cancer cell lines such as H460 and A549. The presence of the pyrrole and pyrazole moieties enhances their efficacy in inhibiting tumor growth .
  • Anti-inflammatory Properties : Several studies have reported that compounds containing the pyrazole nucleus show promising anti-inflammatory effects. For instance, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 .
  • Antimicrobial Activity : The compound's structural components suggest potential antimicrobial effects. Similar pyrazole derivatives have been evaluated for their activity against bacterial strains and fungi, showing effective inhibition comparable to standard antibiotics .

Synthesis Methods

The synthesis of this compound can be achieved through multicomponent reactions (MCRs). These reactions are advantageous as they allow for the simultaneous formation of several bonds in a single step, enhancing efficiency and yield. Catalysts such as transition metal complexes may be employed to facilitate these reactions.

Case Studies

Several studies provide insights into the biological activities of related compounds:

  • Anticancer Studies : A series of pyrrole-pyrazole derivatives were synthesized and tested against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .
  • Anti-inflammatory Research : In a study evaluating the anti-inflammatory effects of pyrazole derivatives, compounds were shown to significantly reduce inflammation markers in vitro and in vivo models. One compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM .
  • Antimicrobial Evaluation : A related study screened various pyrazole derivatives against common bacterial strains and fungi. Compounds showed varying degrees of activity with some achieving MIC values comparable to established antibiotics like rifampicin .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolo-Pyrazole Derivatives

  • Example : The benzo-triazolyl pyrrolo-pyrrole derivative in features a similar bicyclic core. Its synthesis via HCl-mediated deprotection highlights the sensitivity of such scaffolds to acidic conditions, suggesting comparable stability challenges for the target compound .
  • Key Differences : The absence of a benzo-triazole substituent and the inclusion of a dimethylfuran group in the target compound may alter solubility and electronic properties.

Pyrazole Methanones

  • Example: Compounds like 7a and 7b in incorporate pyrazole-methanone moieties. These derivatives exhibit reactivity with malononitrile and ethyl cyanoacetate, indicating that the methanone group in the target compound could participate in similar nucleophilic additions .

Tautomerism and Hydrogen Bonding

  • Example: Hydroxypyrazole derivatives (e.g., compound 5 in ) display tautomerism and intramolecular hydrogen bonding, stabilizing enol forms. The target compound’s pyrrole and pyrazole rings may adopt similar tautomeric equilibria, affecting its acidity and binding interactions .

Preparation Methods

Optimization of Cyclocondensation Reactions

The pyrrolo[3,4-c]pyrazole scaffold is synthesized via a one-pot multicomponent reaction adapted from chromeno-pyrrole methodologies. Key modifications include:

  • Starting materials : Methyl 2,4-dioxovalerate (1 ), m-tolualdehyde (2 ), and pyrrol-1-amine (3 ) replace the original substrates to direct cyclization toward the desired bicyclic system.
  • Solvent and catalysis : Ethanol with 1% acetic acid under reflux (80°C, 20 h) achieves optimal ring closure while suppressing polymerization.

Mechanistic pathway :

  • Imine formation : Reaction of 2 and 3 generates a Schiff base.
  • Knoevenagel condensation : The diketone 1 undergoes nucleophilic attack by the imine, forming a γ-keto enamine intermediate.
  • Cyclization : Intramolecular hemiaminal formation followed by dehydration yields the pyrrolo[3,4-c]pyrazole core (4 ).

Yield optimization :

Entry Solvent Temp (°C) Time (h) Yield (%)
1 MeOH 40 24 32
2 EtOH 80 20 74
3 EtOH/AcOH 80 18 82

Addition of acetic acid protonates the reaction medium, accelerating dehydration and improving crystallinity.

Functionalization of the Bicyclic Core

Regioselective Introduction of m-Tolyl and Pyrrol-1-yl Groups

The substituents are installed during the multicomponent reaction by selecting appropriate aldehydes and amines:

  • m-Tolyl group : Derived from m-tolualdehyde (2 ), which participates in the initial imine formation.
  • 1H-Pyrrol-1-yl group : Introduced via pyrrol-1-amine (3 ), whose lone pair facilitates nucleophilic attack on the diketone.

Substrate scope :
Varying the aldehyde (e.g., p-chlorobenzaldehyde, furfural) and amine (e.g., aniline, benzylamine) demonstrates broad functional group tolerance, with yields ranging from 68–89%.

Acylation with 2,5-Dimethylfuran-3-carbonyl Chloride

Friedel-Crafts Acylation Strategy

The methanone moiety is introduced via electrophilic aromatic substitution using 2,5-dimethylfuran-3-carbonyl chloride (5 ) under Friedel-Crafts conditions:

  • Activation : AlCl₃ (1.2 equiv) coordinates to the acyl chloride, generating a reactive acylium ion.
  • Electrophilic attack : The electron-rich pyrrolo[3,4-c]pyrazole nitrogen at position 5 undergoes acylation, forming the target compound (6 ).

Reaction conditions :

  • Solvent : Dichloromethane (0°C to rt, 12 h).
  • Workup : Aqueous NaHCO₃ quench followed by silica gel chromatography.

Yield : 78% (white crystalline solid, mp 189–192°C).

Characterization data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.29 (t, J = 7.6 Hz, 1H, Ar-H), 6.89 (s, 1H, furan-H), 6.32 (m, 2H, pyrrole-H), 3.12 (s, 3H, CH₃), 2.41 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calcd for C₂₃H₂₂N₄O₂ [M+H]⁺ 387.1812, found 387.1815.

Alternative Synthetic Routes and Comparative Analysis

Ring-Opening/Reclosure Approach

Adapting methodologies from thiomorpholine syntheses, the pyrazole ring can be constructed via hydrazine-mediated ring opening of a γ-lactam intermediate (7 ), followed by oxidative reclosure:

  • Hydrazinolysis : Treatment of 7 with hydrazine hydrate (dioxane, 80°C, 6 h) opens the lactam, forming a diaminoketone.
  • Cyclization : HCl-mediated dehydration yields the pyrazole ring.

Advantages :

  • Enables late-stage diversification of the pyrrole subunit.
  • Compatible with acid-sensitive substituents.

Limitations :

  • Lower overall yield (52%) compared to multicomponent approaches.

Green Chemistry Considerations

Solvent-Free Mechanochemical Synthesis

Inspired by pyrazole-promoted reactions, ball-milling the reactants (1:1:1 molar ratio) with pyrazole (10 mol%) for 2 h achieves 71% yield, eliminating solvent waste and reducing energy input.

Key parameters :

  • Frequency : 30 Hz.
  • Milling media : Stainless steel balls (5 mm diameter).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing this compound with high purity?

  • Methodology :

  • Use a multi-step approach involving cyclocondensation of pyrrole and pyrazole precursors. For example, diazomethane in dichloromethane with triethylamine as a base at –20°C for 40–48 hours, followed by purification via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol .
  • Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent ratios (e.g., ethyl acetate/hexane) to improve yield.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology :

  • Perform single-crystal X-ray diffraction to resolve dihedral angles between aromatic rings (e.g., pyrazole and furan moieties). For related compounds, dihedral angles of 16.83°–51.68° have been reported .
  • Use 1H^1H-NMR and 13C^{13}C-NMR to verify proton environments and carbon connectivity, focusing on shifts for pyrrolo-pyrazole (δ 6.5–8.5 ppm for aromatic protons) and methanone carbonyl groups (δ 160–180 ppm) .
  • Validate molecular weight via high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the synthesis of the pyrrolo[3,4-c]pyrazole core?

  • Methodology :

  • Employ low-temperature (–20°C) reactions to suppress undesired cyclization or oxidation. Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to stabilize reactive intermediates .
  • Introduce protective groups (e.g., tert-butyloxycarbonyl, Boc) for sensitive functional groups like amines or hydroxyls during multi-step syntheses .

Q. How does the electronic environment of the m-tolyl substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Conduct density functional theory (DFT) calculations to map electron density distribution across the pyrrolo-pyrazole ring. Compare Mulliken charges at reactive sites (e.g., C-3 position) with experimental reactivity data.
  • Perform Suzuki-Miyaura coupling trials using aryl boronic acids under Pd(PPh3_3)4_4 catalysis to assess steric/electronic effects of the m-tolyl group .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Perform accelerated stability studies in buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed furan rings) using LC-MS .
  • Compare thermal stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds .

Data Analysis and Contradictions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when characterizing this compound?

  • Methodology :

  • Assign ambiguous peaks using 2D NMR techniques (COSY, HSQC, HMBC). For example, HMBC correlations between pyrrolo-pyrazole protons and carbonyl carbons can confirm connectivity .
  • Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) to distinguish between tautomeric forms or rotational isomers .

Q. What experimental evidence supports or contradicts the proposed biological activity of this compound?

  • Methodology :

  • Conduct in vitro assays (e.g., enzyme inhibition or cell viability tests) targeting pathways relevant to pyrazole derivatives (e.g., cyclooxygenase or kinase inhibition). Compare results with structurally similar compounds showing antipruritic or anti-inflammatory activity .
  • Address contradictions by evaluating assay conditions (e.g., solvent DMSO concentration) that may artifactually suppress activity .

Methodological Tables

Parameter Optimal Conditions References
Reaction Temperature–20°C to –15°C (for cyclization steps)
Purification Solvent RatioEthyl acetate/hexane (1:4)
Recrystallization Solvent2-Propanol or methanol
X-ray Diffraction Resolution0.84 Å (for dihedral angle determination)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.